molecular formula C18H17NO4S3 B2480125 3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide CAS No. 2097929-44-5

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide

Cat. No.: B2480125
CAS No.: 2097929-44-5
M. Wt: 407.52
InChI Key: JKGUNPARHXCDDU-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H17NO4S3 and its molecular weight is 407.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including those related to the specified compound, have been explored to understand their chemical properties and potential applications. For instance, the synthesis of polymethoxylated-pyrazoline benzene sulfonamides investigated their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, showing significant potential for further research in medicinal chemistry (Kucukoglu et al., 2016). Another study focused on the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, providing foundational knowledge for developing new compounds with potential biological activities (Zhang Peng-yun, 2013).

Biological Evaluation and Computational Studies

Research on benzenesulfonamide derivatives has demonstrated their potential in biological applications, including antitumor activity. For example, novel benzenesulfonamide derivatives have shown significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting the therapeutic potential of these compounds (Fahim & Shalaby, 2019). Molecular docking and DFT calculations further support these findings, offering insights into their mechanisms of action.

Enzyme Inhibitory Activities

Sulfonamide compounds have also been studied for their enzyme inhibitory activities, with some showing promise as inhibitors of acetyl cholinesterase, butyryl cholinesterase, and lipoxygenase enzymes. This demonstrates their potential utility in developing treatments for diseases associated with enzyme dysfunction (Rehman et al., 2011).

Photovoltaic and Electronic Applications

The electronic and photovoltaic applications of derivatives involving bithiophene units have been explored, indicating their potential in the development of new materials for solar cells and electronic devices. For instance, dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands with bithiophene units have been synthesized and studied for their structural properties and potential in dye-sensitized solar cells, demonstrating moderate power conversion efficiency (Jayapal et al., 2018).

Mercury Uptake and Environmental Applications

Hydroxyethyl sulfonamide function supported on resin has been presented as a mercury-selective reagent, capable of removing significant quantities of mercuric ions from aqueous solutions. This suggests potential applications in environmental cleanup and mercury ion removal (Oktar et al., 2008).

Mechanism of Action

In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase, allowing them to play a role in treating a diverse range of disease states .

Safety and Hazards

Sulfonamides, including “3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide”, can cause a strong allergic reaction when used in large doses . Two of the most serious allergic reactions are Stevens–Johnson syndrome and toxic epidermal necrolysis .

Future Directions

The search for and development of efficient, environmentally friendly, and economic processes for the preparation of sulfonamides is of great importance in the pharmaceutical industry . This includes the development of new synthetic routes and the exploration of their potential applications in drug design and discovery .

Properties

IUPAC Name

3-acetyl-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c1-12(20)13-3-2-4-15(9-13)26(22,23)19-10-16(21)18-6-5-17(25-18)14-7-8-24-11-14/h2-9,11,16,19,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGUNPARHXCDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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